2-Fluoro-3-phenylpropanoic acid
Overview
Description
2-Fluoro-3-phenylpropanoic acid is a compound with the molecular weight of 168.17 . It is a derivative of phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Synthesis Analysis
The synthesis of phenylpropanoic acids, which this compound is a derivative of, can be achieved through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C9H9FO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)
. Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 71-74°C . It should be stored at a temperature of 4°C .Scientific Research Applications
Chemical Synthesis and Catalysis
- Cross-Coupling Reactions : 2-Fluoro-3-phenylpropanoic acid plays a role in cross-coupling of remote meta-C–H bonds directed by a U-shaped template. This involves meta-C–H arylation and methylation of 3-phenylpropanoic acid and its derivatives, crucial for cross-coupling C–H bonds with organoborons (Wan et al., 2013).
Organic Chemistry and Molecular Design
- Fluorination of 1,3-Dicarbonyl Compounds : The compound is involved in the synthesis of iodonium ylides, providing evidence for the reaction mechanism of 1,3-dicarbonyl compounds with fluoroiodane (Geary et al., 2015).
- Chiral Separation Techniques : It has been used in the chiral supercritical fluid chromatography (SFC) of racemic acids, demonstrating the effect of co-solvents on peak shaping and separation efficiency (Wu et al., 2016).
Material Science and Engineering
- Metal-Organic Frameworks (MOFs) : Its derivatives are used in the synthesis of new complexes in metal-organic frameworks, exploring the potential of fluoro-phenyl-acrylic acids in MOF structures (Liu et al., 2011).
Pharmaceutical Applications
- Synthesis of Radiopharmaceuticals : Derivatives of this compound are synthesized for potential use in detecting malignant fibrosarcoma, indicating its relevance in PET imaging agents (Qi Chuan-min, 2010).
- Biocatalytic Synthesis : The compound is synthesized biocatalytically for use in medicine and agriculture, highlighting the environmental benefits of this method (Liu et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
2-Fluoro-3-phenylpropanoic acid is a derivative of phenylpropanoic acid . . These enzymes play crucial roles in amino acid metabolism.
Mode of Action
The fluoro group at the 2-position could potentially influence the compound’s interaction with its targets, possibly altering the enzyme’s activity or the metabolic pathway .
Biochemical Pathways
Phenylpropanoic acids, including 3-phenylpropionic acid, are known to be involved in the phenylpropanoid pathway . This pathway converts the aromatic amino acid phenylalanine into a wide range of secondary metabolites, many of which have important biological functions .
Pharmacokinetics
Profens, a category of nonselective, nonsteroidal anti-inflammatory drugs (nsaids) that are derivatives of 2-phenylpropanoic acid, generally have moderately short initial half-lives of 2–5 hours but long terminal half-lives . The presence of the fluoro group could potentially influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound, impacting its bioavailability .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include pH, temperature, and the presence of other compounds or enzymes. For instance, the fluoro group could potentially enhance the compound’s stability or alter its reactivity under certain conditions .
Properties
IUPAC Name |
2-fluoro-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJKLGCBWSLDGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201307075 | |
Record name | α-Fluorobenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201307075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
457-45-4 | |
Record name | α-Fluorobenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=457-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrocinnamic acid, alpha-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000457454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WLN: QVYF1R | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | α-Fluorobenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201307075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-3-phenylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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